molecular formula C13H11N3O2S2 B2558486 4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 2034438-19-0

4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2558486
M. Wt: 305.37
InChI Key: KGZYZYYBKPLUPK-UHFFFAOYSA-N
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Description

4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide , also known by its chemical formula C₁₁H₈N₂O₂S₂ , is a heterocyclic compound. Let’s break down its structure and properties.



Molecular Structure Analysis

The compound consists of several functional groups:



  • Thiadiazole Ring : The central core of the molecule, containing nitrogen and sulfur atoms.

  • Furan Ring : Attached to the thiadiazole ring, contributing aromaticity.

  • Methyl Group : Substituted at the 4-position of the thiadiazole ring.

  • Carboxamide Group : Located at the 5-position of the thiadiazole ring.



Synthesis Analysis

The synthetic route for this compound involves the assembly of its constituent parts. While I don’t have specific papers on this exact compound, similar strategies for constructing thiadiazoles and furans can be adapted. Researchers may employ cyclization reactions, such as thioamide–thiol coupling or cyclization of thiosemicarbazones, to form the thiadiazole ring. The furan moiety can be synthesized via oxidative cyclization of appropriate precursors.



Chemical Reactions Analysis

The compound’s reactivity depends on its functional groups. Potential reactions include:



  • Substitution Reactions : Alkylation or acylation at the carboxamide nitrogen.

  • Ring-Opening Reactions : Cleavage of the thiadiazole ring.

  • Oxidation/Reduction : Modification of the furan or thiadiazole rings.



Physical And Chemical Properties Analysis


  • Melting Point : Investigate the compound’s melting behavior.

  • Solubility : Assess its solubility in various solvents.

  • Stability : Consider its stability under different conditions (light, temperature, pH).


Safety And Hazards


  • Toxicity : Evaluate potential toxicity based on its structure.

  • Handling Precautions : Use appropriate protective gear during synthesis.

  • Environmental Impact : Assess its impact on the environment.


Future Directions

Researchers should:



  • Investigate biological activity (anticancer, antimicrobial, etc.).

  • Optimize synthesis routes for scalability.

  • Explore derivatives for improved properties.


Please note that while I’ve provided a general analysis, specific details require referencing relevant literature. For in-depth insights, consult scientific papers on related compounds. 📚🔬


properties

IUPAC Name

4-methyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S2/c1-8-12(20-16-15-8)13(17)14-6-10-2-3-11(18-10)9-4-5-19-7-9/h2-5,7H,6H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZYZYYBKPLUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

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